3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
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Overview
Description
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is a chemical compound with the molecular formula C17H18N2O. It is characterized by the presence of an amino group attached to a benzamide moiety, which is further connected to a tetrahydronaphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide typically involves the following steps:
Formation of the Tetrahydronaphthalene Ring: The initial step involves the preparation of the tetrahydronaphthalene ring through catalytic hydrogenation of naphthalene derivatives under high pressure and temperature conditions.
Amination: The next step is the introduction of the amino group. This can be achieved through nucleophilic substitution reactions using appropriate amines and catalysts.
Benzamide Formation: Finally, the benzamide moiety is introduced through acylation reactions involving benzoyl chloride and the amine derivative of the tetrahydronaphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Various nucleophiles; presence of catalysts or base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, each with distinct chemical and physical properties .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It has shown potential in biological studies, particularly in the investigation of enzyme interactions and protein binding.
Medicine: Research has indicated its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and analgesic agents.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as anti-inflammatory or analgesic actions .
Comparison with Similar Compounds
Similar Compounds
N-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Similar in structure but with an acetamide group instead of a benzamide moiety.
(5,6,7,8-tetrahydro-2-naphthoyl)acetonitrile: Contains a naphthoyl group and an acetonitrile moiety.
5,6,7,8-tetrahydro-2-naphthylamine: Features an amine group attached to the tetrahydronaphthalene ring.
Uniqueness
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide stands out due to its unique combination of an amino group, a benzamide moiety, and a tetrahydronaphthalene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11H,1-2,5,9,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPKIMKOPAAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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